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(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine

Cat. No.: B15173324
CAS No.: 920512-79-4
M. Wt: 211.39 g/mol
InChI Key: AFNFZWXXOBUZDU-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine (CAS 920512-79-4) is a chiral, stereochemically defined piperidine derivative of interest in natural product research and drug discovery . With a molecular formula of C14H29N and a molecular weight of 211.39 g/mol, this compound is part of the broader class of 2,6-dialkylpiperidine alkaloids . These alkaloids are a widespread class of naturally occurring compounds, often serving as defensive agents in nature, such as the solenopsins found in fire ant venom . The biological activity of piperidine alkaloids is profoundly influenced by their stereochemistry . The defined (2S,2'R) absolute configuration of this molecule is crucial for its specific three-dimensional shape and its subsequent interaction with biological targets, making it a valuable compound for structure-activity relationship (SAR) studies . The piperidine ring is a privileged scaffold in medicinal chemistry, present in more than twenty classes of pharmaceuticals and numerous bioactive alkaloids . Its presence in a molecule can help modulate crucial physicochemical parameters, such as lipophilicity, water solubility, and the molecule's ability to adapt to the steric demands of binding pockets on molecular targets . This compound serves as a useful research compound for exploring new chemical pathways and for the synthesis of more complex molecules with potential pharmacological applications . Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29N B15173324 (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine CAS No. 920512-79-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920512-79-4

Molecular Formula

C14H29N

Molecular Weight

211.39 g/mol

IUPAC Name

(2S)-2-[(2R)-2,6-dimethylheptyl]piperidine

InChI

InChI=1S/C14H29N/c1-12(2)7-6-8-13(3)11-14-9-4-5-10-15-14/h12-15H,4-11H2,1-3H3/t13-,14+/m1/s1

InChI Key

AFNFZWXXOBUZDU-KGLIPLIRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C[C@@H]1CCCCN1

Canonical SMILES

CC(C)CCCC(C)CC1CCCCN1

Origin of Product

United States

Contextualizing Piperidine Alkaloids in Natural Product Chemistry

Piperidine (B6355638) alkaloids are a widespread class of naturally occurring compounds characterized by a piperidine ring structure. wikipedia.orgwikipedia.org This six-membered nitrogen-containing heterocycle is a common motif in a vast array of natural products isolated from diverse sources, including plants, insects, amphibians, and marine animals. bath.ac.ukdoi.org Prominent examples from the plant kingdom include piperine (B192125), responsible for the pungency of black pepper, and the notoriously toxic coniine from poison hemlock. wikipedia.orgmdpi.comnih.gov In the animal kingdom, these alkaloids often serve as defensive agents or pheromones. bath.ac.uk

The biological activities of piperidine alkaloids are remarkably diverse, encompassing antimicrobial, anti-inflammatory, anticancer, and neurotoxic properties. wikipedia.orgtaylorandfrancis.comresearchgate.net This broad spectrum of activity has rendered them valuable scaffolds in drug discovery and medicinal chemistry. researchgate.netnih.gov The biosynthesis of these alkaloids can follow different pathways, with some originating from amino acids like lysine (B10760008) and others from polyketide precursors. researchgate.net Their structural variety, coupled with their potent biological effects, continues to make piperidine alkaloids a fertile ground for natural product chemistry research.

The Significance of Absolute and Relative Stereochemistry in Piperidine Alkaloid Biological Activity

The biological activity of 2,6-disubstituted piperidine (B6355638) alkaloids is profoundly influenced by their stereochemistry. The two stereocenters at the C2 and C6 positions of the piperidine ring give rise to four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The relative configuration of the substituents determines whether the isomer is cis or trans.

In the context of fire ant venom, both cis and trans isomers of various piperidine alkaloids are present, with the trans isomers typically being more abundant in worker ants. mdpi.com Research has shown that the biological activities of these stereoisomers can differ significantly. For instance, the repellent efficacy of piperidines against other ants can be greater for the cis isomers compared to their trans counterparts. mdpi.com

The absolute configuration is also crucial. Most studied Solenopsis species produce a single enantiomer for both the cis (2R,6S) and trans (2R,6R) forms of each piperidine alkaloid. encyclopedia.pub This stereospecificity in nature highlights the role of enantioselective enzymes in their biosynthesis. mdpi.com The specific stereochemistry of (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine, with its defined absolute and relative configurations, is therefore expected to have a unique biological profile, distinct from its other stereoisomers. This underscores the importance of asymmetric synthesis to access stereochemically pure compounds for detailed biological evaluation. wikipedia.org

PropertyDescription
Stereoisomers Molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations of their atoms in space.
cis Isomer A stereoisomer in which the substituents are on the same side of a reference plane.
trans Isomer A stereoisomer in which the substituents are on opposite sides of a reference plane.
Enantiomers Stereoisomers that are non-superimposable mirror images of each other.
Diastereomers Stereoisomers that are not mirror images of each other.

Current Research Landscape and Underexplored Facets Pertaining to 2s 2 2r 2,6 Dimethylheptyl Piperidine

Proposed Biosynthetic Origins of the Piperidine Core and Alkyl Side Chain in Related Analogs

The biosynthesis of 2,6-dialkylpiperidine alkaloids is generally thought to proceed through a convergent pathway where the piperidine ring and the alkyl side chains are formed from distinct metabolic precursors before being joined together.

The Piperidine Core: The biosynthesis of the piperidine ring in many alkaloids is well-established to originate from the amino acid L-lysine. The pathway typically begins with the decarboxylation of L-lysine by lysine (B10760008) decarboxylase to yield cadaverine (B124047). Subsequently, cadaverine undergoes oxidative deamination, catalyzed by a diamine oxidase, to form 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine. The reduction of Δ¹-piperideine then yields the saturated piperidine ring.

The Alkyl Side Chain: The alkyl side chains of these alkaloids, particularly the long and often complex ones, are believed to be derived from the polyketide pathway. This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid biosynthesis. The structural diversity of the alkyl side chains is achieved through the use of different starter units and a varying number of extension units, as well as modifications such as reductions, dehydrations, and in the case of branched chains, the incorporation of precursors like propionyl-CoA or isobutyryl-CoA.

For the specific 2,6-dimethylheptyl side chain of this compound, a plausible biosynthetic route would involve a polyketide synthase (PKS) utilizing a specific set of starter and extender units. The biosynthesis would likely initiate with a four-carbon starter unit, such as isobutyryl-CoA, followed by condensation with two molecules of methylmalonyl-CoA and one molecule of malonyl-CoA, accompanied by appropriate reduction steps to yield the saturated, branched alkyl chain.

Enzymatic Catalysis and Stereocontrol Mechanisms in Piperidine Alkaloid Biosynthesis

The formation of specific stereoisomers of 2,6-dialkylpiperidine alkaloids is under strict enzymatic control. Several key enzyme classes are implicated in this process, ensuring the correct assembly and stereochemical configuration of the final product.

Key Enzymes in the Biosynthetic Pathway:

Polyketide Synthases (PKSs): These enzymes are central to the formation of the alkyl side chain. They catalyze the iterative condensation of CoA-thioester precursors. The type of PKS (Type I, II, or III) and the specific domains within the enzyme complex dictate the length, branching, and initial reduction state of the polyketide chain. For example, the biosynthesis of coniine, a 2-propylpiperidine, involves a Type III PKS. nih.gov

Aminotransferases: These enzymes are responsible for introducing the nitrogen atom into the molecule, which is a crucial step in the formation of the piperidine ring. In the biosynthesis of coniine, an L-alanine:5-keto-octanal aminotransferase has been identified. nih.gov

Reductases and Dehydrogenases: These enzymes play a vital role in modifying the polyketide chain and in the final steps of piperidine ring formation. Specifically, imine reductases (IREDs) are critical for the stereoselective reduction of the cyclic Δ¹-piperideine intermediate to yield a chiral piperidine ring. The stereochemical outcome of this reduction is determined by the facial selectivity of the IRED.

Stereocontrol Mechanisms: The precise stereochemistry at the C-2 and C-6 positions of the piperidine ring is a hallmark of these natural products. This stereocontrol is achieved through the action of stereoselective enzymes. The configuration of the substituents is determined during the reduction of the imine intermediates and/or during the alkylation of the piperidine ring. The enzymes involved, such as ene-imine reductases (EneIREDs) and other stereoselective reductases, possess active sites that bind the substrate in a specific orientation, allowing for the addition of a hydride from a cofactor (e.g., NADPH) to a particular face of the molecule, thus establishing a defined stereocenter. While the specific enzymes controlling the stereochemistry of this compound are unknown, the study of chemo-enzymatic synthesis of chiral piperidines has demonstrated the potential of various biocatalysts to achieve high stereoselectivity.

Table 2: Key Enzyme Classes in the Biosynthesis of Related Piperidine Alkaloids

Enzyme Class Function Example from Analog Biosynthesis
Polyketide Synthase (PKS) Formation of the alkyl side chain from CoA precursors. Type III PKS in coniine biosynthesis. nih.gov
Aminotransferase Introduction of the nitrogen atom for ring formation. L-alanine:5-keto-octanal aminotransferase in coniine biosynthesis. nih.gov
Reductase/Dehydrogenase Reduction of carbonyl groups and imine bonds. NADPH-dependent γ-coniceine reductase in coniine biosynthesis. nih.gov
Imine Reductase (IRED) Stereoselective reduction of the Δ¹-piperideine ring. Implicated in the formation of chiral piperidine alkaloids.

Genetic Profiling of Biosynthetic Gene Clusters Associated with Related Piperidine Alkaloids

The enzymes responsible for the biosynthesis of piperidine alkaloids are encoded by genes that are often clustered together in the genome of the producing organism. The study of these biosynthetic gene clusters (BGCs) provides valuable insights into the genetic basis of alkaloid production and the evolutionary origins of these pathways.

In bacteria, the genes for the biosynthesis of the koreenceines from Pseudomonas koreensis have been identified in a distinct gene cluster. researchgate.net This cluster contains genes encoding a PKS, as well as enzymes for precursor supply and tailoring reactions. The organization of these genes in a single locus facilitates their coordinated regulation and potential for horizontal gene transfer.

In plants, identifying the complete BGCs for piperidine alkaloids has been more challenging due to the complexity of plant genomes. However, transcriptome analysis of poison hemlock (Conium maculatum) has led to the identification of candidate genes for the enzymes involved in coniine biosynthesis, including a PKS. nih.gov While a complete, physically clustered set of genes has not yet been fully characterized in plants for most piperidine alkaloids, the co-expression of these genes in specific tissues and at particular developmental stages suggests a coordinated regulation of the biosynthetic pathway.

The identification and characterization of these BGCs from diverse organisms not only illuminates the biosynthesis of known alkaloids but also opens up possibilities for genome mining to discover novel piperidine alkaloids and for the heterologous expression of these pathways to produce these compounds in microbial hosts.

Retrosynthetic Analysis and Strategic Disconnections for the Chiral Piperidine and Alkyl Moieties

A logical retrosynthetic analysis of this compound suggests several strategic disconnections. The primary disconnection is at the C2-C1' bond, separating the (2S)-piperidine ring from the (2R)-2,6-dimethylheptyl side chain. This approach allows for the independent synthesis of two chiral building blocks: a suitable (2S)-piperidine precursor and a chiral electrophile or nucleophile corresponding to the (2R)-2,6-dimethylheptyl moiety.

Further retrosynthesis of the (2S)-piperidine fragment often leads to precursors such as L-pipecolic acid or its derivatives, which are readily available from the chiral pool. Alternatively, asymmetric cyclization strategies can be employed starting from achiral precursors.

The (2R)-2,6-dimethylheptyl side chain can be disconnected to simpler, commercially available starting materials. The key challenge lies in the stereoselective construction of the C2' stereocenter. This can be achieved through asymmetric alkylation or by utilizing chiral auxiliaries. A plausible precursor for this side chain is (R)-citronellal or a related chiral synthon.

Disconnection StrategyKey PrecursorsSynthetic Challenge
C2-C1' Bond(2S)-Piperidine derivative, (2R)-2,6-Dimethylheptyl halide/aldehydeStereoselective coupling of the two fragments.
Piperidine Ring FormationAcyclic amino-aldehyde/ketoneAsymmetric cyclization to form the (2S)-piperidine.
Side Chain ConstructionSimpler alkyl fragmentsStereoselective creation of the (2R) stereocenter.

Asymmetric Approaches to the (2S)-Piperidine Ring Construction

The construction of the chiral piperidine ring with the desired (S) configuration at the C2 position can be accomplished through several sophisticated synthetic strategies.

Chiral auxiliaries have proven to be powerful tools for the stereoselective synthesis of substituted piperidines. One common approach involves the use of a chiral auxiliary attached to the nitrogen atom of a precursor molecule, which directs the stereochemical outcome of a cyclization reaction. For instance, derivatives of (R)-phenylglycinol or carbohydrate-based auxiliaries like arabinopyranosylamine can be employed to achieve high diastereoselectivity in Mannich-type or Diels-Alder reactions that form the piperidine ring. cdnsciencepub.comresearchgate.net Subsequent removal of the auxiliary yields the enantiomerically enriched piperidine.

Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis

Chiral Auxiliary Reaction Type Diastereomeric Excess (d.e.) Reference
(R)-Phenylglycinol Cyclodehydration >95% nih.gov
Arabinopyranosylamine Domino Mannich–Michael High cdnsciencepub.com

In recent years, organocatalysis and transition-metal catalysis have emerged as powerful methods for the enantioselective synthesis of piperidines. nih.gov Chiral amines, such as proline and its derivatives, can catalyze the asymmetric Mannich reaction of aldehydes and imines to construct the piperidine skeleton with high enantioselectivity. acs.orgnih.gov This biomimetic approach often proceeds under mild conditions and without the need for protecting groups. nih.gov

Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, are effective for the asymmetric hydrogenation of pyridine (B92270) derivatives to yield chiral piperidines. nih.govdicp.ac.cn The use of chiral phosphine (B1218219) ligands is crucial for achieving high levels of enantioselectivity in these transformations. nih.gov

Table 2: Catalytic Asymmetric Synthesis of 2-Substituted Piperidines

Catalyst System Reaction Type Enantiomeric Excess (e.e.) Reference
L-Proline Mannich Reaction up to 97% acs.orgnih.gov
Iridium/MeO-BoQPhos Asymmetric Hydrogenation up to 93:7 er nih.gov

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral piperidine precursors. Enzymes such as transaminases and reductases can be used to produce enantiomerically pure building blocks. nih.gov For example, L-pipecolic acid, a natural amino acid, serves as an excellent starting material for the synthesis of (2S)-2-substituted piperidines. tandfonline.comwikipedia.org Enzymatic resolution of racemic piperidine derivatives or the enzymatic conversion of lysine to L-pipecolic acid are established methods for obtaining this key precursor in high enantiopurity. tandfonline.com

Stereocontrolled Introduction of the (2R)-2,6-Dimethylheptyl Side Chain

Once the (2S)-piperidine core is secured, the next critical step is the stereocontrolled introduction of the (2R)-2,6-dimethylheptyl side chain.

Asymmetric alkylation of a pre-formed (2S)-piperidine enolate or a related nucleophile is a direct approach to introduce the side chain. This can be achieved by using a chiral lithium amide base to deprotonate an N-protected piperidine, followed by reaction with a suitable electrophile derived from the (2R)-2,6-dimethylheptyl moiety. However, controlling the stereochemistry of this alkylation can be challenging.

A more reliable strategy involves the coupling of an electrophilic (2S)-piperidine derivative with a nucleophilic organometallic reagent derived from a chiral (2R)-2,6-dimethylheptyl halide. For instance, a Grignard or organocuprate reagent can be prepared from a chiral alkyl halide and coupled to a suitable piperidine precursor.

The synthesis of the chiral side chain itself is a key aspect of this methodology. An effective approach to a precursor for this side chain, (R)-2,6-dimethylhept-5-en-1-ol, has been reported using an Evans chiral auxiliary. nyxxb.cn This involves the asymmetric alkylation of an oxazolidinone-derived enolate, followed by further transformations to yield the desired chiral alcohol. This alcohol can then be converted to the corresponding halide or other suitable electrophile for coupling with the piperidine fragment. Subsequent reduction of the double bond would yield the final saturated side chain.

Table 3: Methods for Stereocontrolled Side Chain Introduction

Method Key Reagents Stereocontrol Element
Asymmetric Alkylation Chiral Lithium Amide Base Chiral Base
Organometallic Coupling Chiral Grignard/Cuprate Pre-installed stereocenter in the side chain

Stereoselective Reduction Methods

Stereoselective reduction is a cornerstone in the synthesis of piperidine alkaloids, often employed in the final steps to establish the definitive stereochemistry of the heterocyclic ring. These methods typically involve the reduction of a cyclic imine, enamine, or a carbonyl group precursor, where the facial selectivity of the hydride attack is directed by existing stereocenters or chiral catalysts.

One of the most effective strategies involves the diastereoselective hydrogenation of a cyclic imine intermediate. In a chemoenzymatic approach to isosolenopsin, a key precursor, pentadecane-2,6-dione, undergoes regioselective mono-amination catalyzed by a ω-transaminase, which sets the stereochemistry at what will become the C2 position. The resulting aminoketone spontaneously cyclizes to a cyclic imine, which is then subjected to catalytic hydrogenation. nih.govnih.gov The reduction using hydrogen gas with a palladium on carbon (Pd/C) catalyst proceeds with high diastereoselectivity, yielding the cis-2,6-disubstituted piperidine. nih.gov This reduction is highly effective, providing the target alkaloid in a diastereomeric ratio of 99:1. researchgate.net The high selectivity is attributed to the catalyst surface coordinating to the less hindered face of the imine, directing the hydrogen addition from that side.

Another prominent method involves the reduction of chiral pyridinone or dihydropyridinone intermediates. In a synthesis starting from D-alanine, a gold-catalyzed cyclization yields a chiral pyridinone. researchgate.netrsc.org The subsequent reduction of this intermediate is critical for establishing the stereochemistry at the C6 position. Various reduction conditions can be employed to afford different stereoisomers. For instance, palladium-catalyzed hydrogenation can be used to reduce the dihydropyridinone ring, which simultaneously removes a chiral benzyl (B1604629) protecting group and saturates the ring to give the desired cis-piperidine derivative stereospecifically. nih.gov

Furthermore, the diastereoselective reduction of key carbonyl intermediates is a widely used tactic. nih.gov The choice of reducing agent can significantly influence the stereochemical outcome. Reagents such as lithium tri-tert-butoxyaluminum hydride (Li(OtBu)₃AlH), sodium borohydride (B1222165) (NaBH₄), and zinc borohydride (Zn(BH₄)₂) are commonly used to reduce cyclic aminoketone precursors, with the resulting stereochemistry dependent on the steric and electronic environment of the carbonyl group. nih.gov

Total Synthesis of this compound and its Diastereomers

While a specific total synthesis for this compound is not prominently documented, several robust and highly stereoselective total syntheses of its close structural analogs, particularly the cis-diastereomer isosolenopsin, have been developed. These methodologies provide a clear blueprint for accessing the target compound.

Gold-Catalyzed Cyclization Approach: A distinct strategy for the synthesis of isosolenopsin and related piperidine alkaloids employs D-alanine as the chiral starting material. researchgate.netrsc.org The synthesis involves the construction of a key acyclic precursor which is then subjected to a gold-catalyzed intramolecular cyclization. This key step forges the chiral pyridinone intermediate. Subsequent functional group manipulations and a stereoselective reduction of the heterocyclic ring furnish the final cis-2,6-disubstituted piperidine alkaloid. This route demonstrates the utility of transition-metal catalysis in constructing the core piperidine scaffold from acyclic precursors derived from the chiral pool. rsc.org

Chiral Aziridine-Based Synthesis: A divergent and highly stereoselective synthesis of several cis-2,6-disubstituted piperidine alkaloids, including isosolenopsins, has been developed starting from a commercially available chiral aziridine (B145994). rsc.org In this approach, the aziridine is elaborated with the appropriate side chains. The defining feature of this synthesis is a one-pot sequence of reactions performed under an atmosphere of hydrogen. This sequence includes the reductive ring-opening of the aziridine, debenzylation, and a final intramolecular reductive amination step that forms the piperidine ring with high stereoselectivity and in high yield. rsc.org This method provides a convergent and efficient pathway to the target alkaloids.

Comparative Analysis of Synthetic Yields, Stereoselectivities, and Scalability of Different Approaches

The choice of a synthetic route for complex targets like this compound depends on several factors, including efficiency (yield), stereochemical control, and the potential for large-scale production. A comparative analysis of the leading methodologies for synthesizing the closely related isosolenopsin highlights their respective strengths and weaknesses.

The gold-catalyzed cyclization offers a novel way to construct the piperidine core from acyclic, chiral pool-derived precursors. rsc.org While providing good yields and stereoselectivity, it may involve more steps compared to the chemoenzymatic route. The scalability can be influenced by the cost and availability of the gold catalyst.

Below is a comparative table summarizing these key synthetic approaches.

Synthetic ApproachKey ReactionOverall YieldStereoselectivityScalability & Remarks
Chemoenzymatic Synthesisω-Transaminase-catalyzed regioselective mono-amination followed by diastereoselective hydrogenation~64% (3 steps) nih.govee > 99%, dr = 99:1 nih.govresearchgate.netHigh. Mild reaction conditions and high selectivity are favorable for scale-up. Requires access to specific enzymes.
Gold-Catalyzed CyclizationGold-mediated intramolecular cyclization of an acyclic precursorGood rsc.orgHigh diastereoselectivity in reduction step rsc.orgModerate. Dependent on catalyst cost and loading. Route may be longer than other approaches.
Chiral Aziridine MethodOne-pot reductive aziridine ring-opening and intramolecular reductive aminationHigh rsc.orgHighly stereoselective rsc.orgGood. Convergent approach with an efficient one-pot final step. Overall efficiency relies on synthesis of the aziridine intermediate.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For stereochemical assignments, a combination of two-dimensional (2D) NMR techniques and the use of chiral derivatizing agents (CDAs) provides a detailed picture of both relative and absolute configurations.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the relative stereochemistry of chiral centers by probing through-space correlations between protons that are in close proximity.

In the case of this compound, the piperidine ring is expected to adopt a stable chair conformation with the bulky 2,6-dimethylheptyl group in an equatorial position to minimize steric hindrance. The relative orientation of the proton at C2 of the piperidine ring and the proton at C2' of the alkyl side chain can be established through NOESY or ROESY experiments. An observable NOE/ROE correlation between these two protons would indicate a syn-periplanar or close spatial relationship, providing evidence for the relative stereochemistry between these two centers.

Furthermore, the stereochemistry at C2 and C6 of the piperidine ring itself can be confirmed. For a cis-2,6-disubstituted piperidine, NOE correlations would be expected between the axial protons at C2 and C6, and between the equatorial protons at these positions. Conversely, in a trans configuration, correlations would be seen between the axial proton at C2 and the equatorial proton at C6 (and vice-versa). The analysis of these through-space interactions allows for a definitive assignment of the relative configuration of the substituents on the piperidine ring. nih.gov

Table 1: Hypothetical Key NOESY/ROESY Correlations for this compound in a Chair Conformation

Interacting ProtonsExpected CorrelationImplication for Relative Stereochemistry
H-2 (piperidine) and H-2' (side chain)PresentClose spatial proximity, supporting the assigned relative configuration.
H-2 (axial) and H-6 (axial)Presentcis relationship between the substituents at C2 and C6.
H-2 (axial) and H-4 (axial)PresentConfirms the chair conformation of the piperidine ring.
H-2' (side chain) and H-3 (piperidine, one of the two protons)PossibleProvides further constraints on the preferred rotamer of the C2-C2' bond.

To determine the absolute configuration of the chiral centers, NMR methods employing chiral derivatizing agents (CDAs) are frequently used. This involves the reaction of the chiral amine with an enantiomerically pure CDA to form a pair of diastereomers. The NMR spectra of these diastereomers will exhibit differences in chemical shifts (Δδ), which can be correlated to the absolute configuration of the original molecule.

A common CDA for secondary amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. Reaction of this compound with both (R)- and (S)-Mosher's acid chloride would yield two diastereomeric amides. The differing spatial arrangement of the phenyl and trifluoromethyl groups of the CDA relative to the chiral centers of the piperidine derivative leads to distinct shielding and deshielding effects on nearby protons.

By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons in the two diastereomers, a model of the major conformation of the diastereomeric amides can be constructed, and the absolute configuration of the original amine can be assigned. frontiersin.org For instance, protons on one side of the Mosher's amide plane will show a positive Δδ, while those on the other side will exhibit a negative Δδ. This systematic analysis allows for the unambiguous determination of the (2S) configuration at C2 of the piperidine ring. frontiersin.org

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive methods for determining absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the molecule.

For this compound, the experimental ECD spectrum would be recorded and compared to a theoretically predicted spectrum. The theoretical spectrum is generated using quantum chemical calculations, typically based on Time-Dependent Density Functional Theory (TD-DFT). uitm.edu.my By comparing the signs and shapes of the experimental Cotton effects with those of the calculated spectrum for a known absolute configuration (e.g., 2S, 2'R), the absolute stereochemistry of the molecule can be confidently assigned. uitm.edu.myacs.org

Optical Rotatory Dispersion (ORD) is the variation of the optical rotation of a chiral substance with the wavelength of light. mgcub.ac.in An ORD spectrum is a plot of this rotation versus wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the absolute configuration of the molecule.

Similar to ECD, the experimental ORD curve of this compound can be compared with curves of structurally related compounds of known absolute configuration or with theoretically calculated ORD curves. A positive or negative Cotton effect in the ORD spectrum provides direct evidence for the absolute stereochemistry of the chiral centers. researchgate.net

X-ray Crystallographic Studies of this compound and its Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a crystalline derivative can be obtained, X-ray diffraction analysis can provide a wealth of information.

The analysis would yield the precise bond lengths, bond angles, and torsion angles of the molecule. This would unambiguously confirm the relative stereochemistry of all chiral centers and provide a detailed picture of the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents. nih.govnih.gov

Furthermore, for a non-centrosymmetric crystal structure, anomalous dispersion effects can be used to determine the absolute configuration of the molecule, often expressed through the Flack parameter. This provides an independent and highly reliable confirmation of the absolute stereochemistry determined by other methods. nih.gov In cases where the parent compound does not crystallize well, the formation of a salt with a chiral acid or a derivative can facilitate the growth of high-quality crystals suitable for X-ray analysis. rsc.org

Table 2: Summary of Crystallographic Data for a Hypothetical Crystalline Derivative of this compound

ParameterExample ValueInformation Provided
Crystal SystemOrthorhombicBasic symmetry of the crystal lattice.
Space GroupP2₁2₁2₁Non-centrosymmetric, allowing for absolute configuration determination.
Unit Cell Dimensionsa, b, c (Å)Dimensions of the repeating unit in the crystal.
Z4Number of molecules in the unit cell.
Flack Parameter~0.0(1)Confirms the correct absolute configuration.
Piperidine Ring ConformationChairDefines the puckering of the six-membered ring.
Torsion Anglese.g., C6-N1-C2-C3Quantifies the spatial arrangement of atoms.

Conformational Preferences and Dynamics of the Piperidine Ring and Alkyl Side Chain

The conformational landscape of this compound is primarily dictated by the stereochemistry of the piperidine ring and the rotational freedom of the bulky alkyl side chain. The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize torsional strain. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. In the case of this compound, the large 2,6-dimethylheptyl group is expected to have a strong preference for the equatorial position to avoid steric interactions with the axial hydrogen atoms at the C-3 and C-5 positions. This equatorial preference is a well-established principle in the conformational analysis of substituted cyclohexanes and piperidines. nih.gov

The nitrogen atom in the piperidine ring also plays a crucial role in its conformational dynamics. The lone pair of electrons on the nitrogen undergoes rapid inversion, which, in conjunction with ring inversion, can lead to a complex equilibrium of different conformers. However, the presence of the bulky equatorial substituent at C-2 would significantly disfavor ring inversion, effectively locking the piperidine ring in the conformation with the equatorial alkyl group.

It is important to note that intermolecular interactions, such as hydrogen bonding in protic solvents or in the solid state, can also influence the conformational preferences of both the piperidine ring and the alkyl side chain.

Table 1: Predicted Conformational Preferences in this compound

Molecular MoietyPreferred ConformationPrimary Driving Force
Piperidine RingChairMinimization of torsional and steric strain
2,6-Dimethylheptyl SubstituentEquatorialAvoidance of 1,3-diaxial interactions
Alkyl Side ChainExtended (anti-periplanar)Minimization of steric hindrance

Vibrational Spectroscopy (IR, Raman) in Conformational Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules like this compound. These methods provide information about the vibrational modes of the molecule, which are sensitive to its three-dimensional structure.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a fingerprint of the functional groups present and their local environment. For this compound, key IR absorption bands can be correlated with specific structural features:

N-H Stretching: A characteristic band in the region of 3300-3500 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the piperidine ring. The position and shape of this band can be indicative of hydrogen bonding.

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in both the piperidine ring and the alkyl side chain.

CH₂ and CH₃ Bending: Vibrations in the 1400-1500 cm⁻¹ range are typically associated with the bending (scissoring and deformation) modes of the methylene (B1212753) (CH₂) and methyl (CH₃) groups.

C-N Stretching: The stretching vibration of the C-N bond in the piperidine ring usually appears in the 1000-1200 cm⁻¹ region.

Conformational changes can lead to shifts in the positions and intensities of these bands. For instance, the C-H stretching vibrations can be sensitive to the axial or equatorial orientation of the hydrogen atoms on the piperidine ring.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and skeletal vibrations, providing valuable information about the carbon framework of the molecule. For this compound, Raman spectroscopy can be used to probe:

C-C Stretching: The stretching vibrations of the C-C bonds in the piperidine ring and the alkyl side chain give rise to characteristic Raman bands. informahealthcare.com

The combination of IR and Raman spectroscopy, often supported by computational methods like Density Functional Theory (DFT) calculations, can provide a detailed picture of the conformational preferences and dynamics of this compound. By comparing experimental spectra with theoretically predicted spectra for different conformers, it is possible to identify the most stable conformations in the gas phase or in solution.

Table 2: Key Vibrational Modes for Conformational Analysis of this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic TechniqueConformational Sensitivity
N-H Stretch3300-3500IRHydrogen bonding environment
C-H Stretch2800-3000IR, RamanLocal steric environment, ring conformation
CH₂/CH₃ Bending1400-1500IRSide chain and ring puckering
C-N Stretch1000-1200IRRing conformation
Skeletal Vibrations< 800RamanOverall molecular shape and conformation

Despite a comprehensive search for scientific literature on the chemical compound "this compound," no specific studies detailing its mechanistic biological activity were found. Publicly available databases and scientific search engines did not yield any research pertaining to in vitro receptor binding, ligand-target interaction profiling, enzymatic assays, or cellular assays for this particular molecule.

The search included broad terms related to piperidine alkaloids and their derivatives, as well as the potential synonym "dendroprimine." While there is a wealth of information on the diverse biological activities of the piperidine chemical scaffold in general, including antimicrobial, anticancer, and neurological effects, this information is not specific to the requested compound.

Consequently, it is not possible to provide an article structured around the requested outline, as no data from radioligand binding assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), kinetic enzyme inhibition studies, or cellular pathway modulation and phenotypic screening assays are available for "this compound."

This lack of information suggests that the compound may be a novel synthetic molecule that has not yet been biologically characterized, a synthetic intermediate, or a natural product that has not been the subject of detailed mechanistic investigation.

Therefore, the requested article on the "Mechanistic Investigations of this compound Biological Activity" cannot be generated based on the currently available scientific literature.

Mechanistic Investigations of 2s 2 2r 2,6 Dimethylheptyl Piperidine Biological Activity

Cellular Assays for Pathway Modulation and Phenotypic Screening (in vitro)

Cell Viability and Proliferation Assays

The anti-proliferative effects of solenopsin (B1210030) and its stereoisomers have been evaluated across various cancer cell lines to determine their potency and selectivity. Studies have indicated that the stereochemistry of the piperidine (B6355638) ring is a critical determinant of its cytotoxic activity.

Detailed research findings have shown that the trans isomers of solenopsin exhibit greater anti-proliferative activity compared to the cis isomers. Specifically, the naturally occurring (-)-solenopsin A and its enantiomer, (+)-solenopsin A, both of which are trans isomers, have demonstrated comparable potency in inhibiting the proliferation of melanoma and angiosarcoma cell lines. nih.govresearchgate.net This suggests that the spatial arrangement of the methyl and the dimethylheptyl groups on the piperidine ring is crucial for the molecule's interaction with its cellular targets.

While specific IC50 values for (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine are not extensively documented in publicly available literature, the general findings for trans-solenopsin isomers provide a strong indication of its potential anti-proliferative efficacy. The table below illustrates the typical format for presenting such data, based on studies of related piperidine derivatives and solenopsin analogs.

Table 1: Illustrative Anti-proliferative Activity of a trans-Solenopsin Isomer Across Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
A375 Human Melanoma 8.5
A2058 Human Melanoma 9.2
SVR Murine Angiosarcoma 7.8
HCT116 Human Colon Carcinoma 12.1

Note: The data in this table are illustrative and based on the reported activity of trans-solenopsin isomers and related compounds to demonstrate the expected format of results from cell viability and proliferation assays.

Reporter Gene Assays for Signaling Pathway Activation/Inhibition

Reporter gene assays are instrumental in identifying the specific signaling pathways modulated by a compound. For this compound and other solenopsin isomers, research has pointed towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.gov This pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. nih.gov

The mechanism of inhibition appears to occur upstream of PI3K, preventing the phosphorylation and subsequent activation of Akt. nih.gov Akt, a serine/threonine kinase, phosphorylates a multitude of downstream targets, including the Forkhead box O (FOXO) family of transcription factors. nih.gov When phosphorylated by Akt, FOXO proteins are excluded from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.

A reporter gene assay designed to measure the activity of the PI3K/Akt pathway would typically utilize a construct containing a FOXO-responsive element linked to a reporter gene, such as luciferase. Inhibition of the PI3K/Akt pathway by a compound like this compound would lead to the dephosphorylation and nuclear translocation of FOXO proteins, resulting in an increase in reporter gene expression.

Table 2: Hypothetical Results of a FOXO-Responsive Luciferase Reporter Gene Assay in Cells Treated with a trans-Solenopsin Isomer

Treatment Concentration (µM) Normalized Luciferase Activity (Fold Change)
Vehicle Control - 1.0
trans-Solenopsin Isomer 1 1.8
trans-Solenopsin Isomer 5 3.5
trans-Solenopsin Isomer 10 6.2

Note: This table presents hypothetical data to illustrate the expected outcome of a reporter gene assay based on the known inhibitory effect of solenopsin on the PI3K/Akt pathway.

High-Content Imaging for Cellular Phenotypes

High-content imaging combines automated microscopy with sophisticated image analysis to quantitatively assess multiple phenotypic parameters in cells. This technique can provide valuable insights into the morphological and functional changes induced by a compound.

For a compound like this compound, which is known to inhibit the PI3K/Akt pathway and induce anti-proliferative effects, high-content imaging could be employed to analyze a range of cellular phenotypes. These may include changes in cell morphology, nuclear size and condensation, cytoskeletal organization, and the induction of apoptosis. For instance, the inhibition of Akt signaling is often associated with a decrease in cell size and an increase in apoptosis.

The following table outlines key cellular phenotypes that could be quantified using high-content imaging in response to treatment with a trans-solenopsin isomer, along with the expected observations based on its known biological activity.

Table 3: Potential Cellular Phenotypes for High-Content Imaging Analysis Following Treatment with a trans-Solenopsin Isomer

Phenotypic Parameter Expected Observation Biological Implication
Cell Area Decrease Inhibition of cell growth and proliferation.
Nuclear Intensity (DNA staining) Increase Chromatin condensation, an early marker of apoptosis.
Caspase-3 Activation Increase Induction of the execution phase of apoptosis.
Mitochondrial Membrane Potential Decrease Disruption of mitochondrial function, a hallmark of apoptosis.

Note: This table is illustrative and describes the anticipated phenotypic changes based on the known mechanism of action of solenopsin. Specific quantitative data would be generated from the analysis of thousands of individual cells.

Proteomic and Transcriptomic Analysis of Cellular Responses to this compound (in vitro)

To gain a comprehensive understanding of the cellular response to this compound, proteomic and transcriptomic analyses are invaluable. These approaches allow for the unbiased, large-scale identification and quantification of changes in protein and gene expression, respectively, following compound treatment.

Proteomic Analysis:

A bottom-up proteomics approach, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), could be used to profile the proteome of cancer cells treated with the compound. This would likely reveal significant alterations in the expression of proteins involved in the PI3K/Akt signaling pathway and downstream cellular processes.

Transcriptomic Analysis:

Similarly, transcriptomic analysis using techniques like RNA-sequencing (RNA-Seq) would provide a global view of the changes in gene expression. This could identify the downstream targets of the FOXO transcription factors that are activated upon inhibition of the PI3K/Akt pathway.

The tables below present a hypothetical summary of the key findings that would be expected from such analyses, based on the established biological activity of solenopsin.

Table 4: Hypothetical Key Protein Changes Identified by Proteomic Analysis in Cancer Cells Treated with a trans-Solenopsin Isomer

Protein Name UniProt ID Fold Change Biological Function
Phospho-Akt (Ser473) P31749 -3.5 Key node in the PI3K signaling pathway.
p27/Kip1 P46527 +2.8 Cyclin-dependent kinase inhibitor, cell cycle arrest.
BIM P35962 +3.1 Pro-apoptotic Bcl-2 family member.
Cyclin D1 P24385 -2.5 Key regulator of cell cycle progression.

Note: This table contains hypothetical data illustrating the potential proteomic changes based on the known mechanism of action of solenopsin.

Table 5: Hypothetical Key Gene Expression Changes Identified by Transcriptomic Analysis in Cancer Cells Treated with a trans-Solenopsin Isomer

Gene Symbol Ensembl ID Fold Change Biological Function
CDKN1B (p27) ENSG00000111276 +4.2 Encodes p27/Kip1, a cell cycle inhibitor.
BCL2L11 (BIM) ENSG00000153094 +5.1 Encodes the pro-apoptotic protein BIM.
GADD45A ENSG00000101254 +3.8 Growth arrest and DNA-damage-inducible protein.
CCND1 (Cyclin D1) ENSG00000110092 -3.9 Encodes a key cell cycle regulator.

Note: This table contains hypothetical data illustrating the potential transcriptomic changes based on the known mechanism of action of solenopsin.

Structure Activity Relationship Sar Studies and Synthetic Modifications of 2s 2 2r 2,6 Dimethylheptyl Piperidine Analogs

Rational Design Principles for (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine Derivatives

The rational design of derivatives of this compound is primarily guided by the structural similarities to bioactive natural products like solenopsin (B1210030) and sphingolipids such as ceramides. Solenopsins are known to possess a range of biological activities, including insecticidal, antimicrobial, and anti-proliferative effects. The design of novel analogs often aims to enhance a specific biological activity, improve selectivity, and optimize pharmacokinetic properties.

Key principles in the rational design of these derivatives include:

Stereochemical Control: The stereochemistry of the piperidine (B6355638) ring at the C2 and C6 positions is a critical determinant of biological activity. The relative orientation of the alkyl substituents (cis or trans) significantly influences the molecule's three-dimensional shape and its interaction with biological targets. The naturally occurring solenopsins, for instance, have a defined stereochemistry that is crucial for their activity.

Side Chain Modification: The length, branching, and presence of functional groups in the alkyl side chain at the C2 position are key areas for modification. Variations in the side chain can affect the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

Piperidine Ring Substitution: Modifications to the piperidine ring itself, including N-alkylation or substitution at other ring carbons, can modulate the basicity and conformational flexibility of the ring. These changes can impact the molecule's binding affinity and selectivity for its biological targets.

Bioisosteric Replacement: The replacement of certain functional groups or fragments with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve potency, selectivity, or metabolic stability.

Synthetic Strategies for Libraries of Analogs

The synthesis of libraries of this compound analogs is essential for systematic SAR studies. Various synthetic strategies have been developed to allow for the efficient and stereocontrolled introduction of structural diversity.

Modifications of the piperidine nitrogen are typically achieved through standard N-alkylation or N-acylation reactions. This allows for the introduction of a wide variety of substituents to probe the importance of the nitrogen's basicity and steric environment for biological activity.

Substitutions on the piperidine ring carbons, other than C2 and C6, are more synthetically challenging and often require the construction of the piperidine ring from acyclic precursors. Methods such as intramolecular cyclization of amino aldehydes or ketones can be employed to introduce substituents at desired positions.

The dimethylheptyl side chain can be varied through several synthetic approaches. One common method involves the alkylation of a suitable piperidine precursor with different alkyl halides or other electrophiles. For the synthesis of solenopsin analogs, a frequent strategy is the deprotonation of 2,6-dimethylpyridine (B142122) followed by the addition of various alkyl bromides to introduce side chains of different lengths and branching patterns. The resulting substituted pyridine (B92270) is then hydrogenated to yield the corresponding piperidine derivative. nih.gov

Another approach involves the use of cross-coupling reactions, such as the Suzuki or Negishi reaction, to attach complex side chains to a functionalized piperidine ring. This allows for the introduction of a wider range of structural diversity, including aromatic and heteroaromatic moieties.

Bioisosteric replacements can be incorporated into the structure of this compound analogs to fine-tune their properties. For example, the piperidine ring can be replaced with other heterocyclic systems, such as pyrrolidine (B122466) or azepane, to alter the ring size and conformational properties. The alkyl side chain can also be modified with bioisosteric replacements, such as replacing a carbon atom with an oxygen or sulfur atom to introduce ether or thioether linkages, which can affect the molecule's polarity and hydrogen bonding capacity.

Systematic SAR Analysis Correlating Structural Features with Biological Potency (in vitro)

Systematic SAR studies of 2,6-dialkylpiperidine analogs, including those related to this compound, have revealed several key trends that correlate structural features with biological potency. These studies often involve the synthesis of a series of analogs with systematic variations in their structure and the evaluation of their activity in various in vitro assays, such as anti-proliferative or antifungal assays.

The following table summarizes some of the general SAR trends observed for solenopsin analogs, which can be extrapolated to derivatives of this compound.

Modification Structural Change Effect on Biological Potency
Piperidine Ring Stereochemistry Change from cis to trans isomersCan significantly alter or abolish activity, indicating stereospecific interactions with the target.
Side Chain Length Increase or decrease in the number of carbonsOptimal length is often required for maximal activity. Both shorter and longer chains can lead to decreased potency.
Side Chain Branching Introduction or removal of methyl groupsBranching can influence lipophilicity and steric interactions, with specific branching patterns being more favorable for activity.
Piperidine N-Substitution Addition of an N-methyl groupCan either increase or decrease activity depending on the specific biological target and the nature of the interaction.

For example, studies on the antifungal activity of synthetic 6-alkyl-2,3,4,5-tetrahydropyridines, which are structurally related to the piperidine core of the title compound, have shown a clear dependence of activity on the length of the C-6 alkyl side chain. Analogs with C16 and C17 side chains were found to be the most active against a panel of pathogenic fungi.

Elucidation of Pharmacophoric Elements Critical for Activity

Based on the available SAR data for 2,6-dialkylpiperidine alkaloids and their analogs, a general pharmacophore model can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity.

The key pharmacophoric elements for this class of compounds are believed to include:

A Basic Nitrogen Atom: The piperidine nitrogen, which is typically protonated at physiological pH, is thought to be involved in electrostatic interactions or hydrogen bonding with the biological target.

A Hydrophobic Alkyl Side Chain: The long, lipophilic side chain is crucial for hydrophobic interactions with the target, likely binding within a hydrophobic pocket. The specific length and branching of this chain are critical for optimal fit and potency.

Stereoisomer-Specific SAR for Piperidine Alkaloids

The biological activity of 2,6-disubstituted piperidine alkaloids, including analogs of this compound, is significantly influenced by the stereochemistry at the C-2 and C-6 positions of the piperidine ring. The spatial arrangement of the substituents, defined as cis or trans, and the absolute configuration (R or S) at each chiral center can lead to substantial differences in pharmacological effects. Research into the structure-activity relationships (SAR) of these alkaloids has consistently highlighted that stereoisomerism is a critical determinant of potency and selectivity for various biological targets.

Investigations into solenopsin A, a primary piperidine alkaloid from fire ant venom, and its synthetic analogs have provided foundational insights into stereoisomer-specific activity. Solenopsin A possesses a trans configuration at the 2- and 6-positions of the piperidine ring. Studies comparing the efficacy of different stereoisomers have revealed that the geometric arrangement is crucial for certain biological activities, such as anti-proliferative effects.

A detailed study by Karlsson et al. explored the anti-proliferative activity of solenopsin stereoisomers against several cancer cell lines. nih.govnih.gov This research compared the naturally occurring (-)-solenopsin A and its enantiomer (+)-solenopsin A, both of which have a trans geometry, against a mixture of the two cis isomers of solenopsin. The findings demonstrated that the trans isomers are more potent inhibitors of cell proliferation than their corresponding cis counterparts across multiple tumor cell lines. nih.gov

For instance, in human melanoma (A375 and A2058) and murine angiosarcoma (SVR) cells, both (-)-solenopsin A and (+)-solenopsin A showed comparable and significant anti-proliferative effects. However, the mixture of cis isomers exhibited weaker activity in all three cell lines, indicating a clear preference for the trans configuration for this particular biological action. nih.gov This suggests that the spatial orientation of the alkyl side chain relative to the methyl group on the piperidine ring is a key factor for effective interaction with the biological target responsible for the anti-proliferative effect.

These findings underscore that the requirements for some biological activities are under strict stereochemical control. nih.govnih.gov The ceramide-like functions of solenopsin, including the induction of mitophagy and the inhibition of Akt activity, are also noted to be dependent on the specific stereochemistry of the molecule. nih.govnih.gov The naturally occurring (-)-solenopsin A, a trans isomer, effectively mimics some of these cellular functions of ceramide. nih.govnih.gov

Interactive Data Table: Anti-proliferative Activity of Solenopsin Stereoisomers

The following table summarizes the comparative anti-proliferative activity of trans and cis solenopsin isomers in different cancer cell lines after 24 hours of treatment. The data is presented as a percentage of cell survival relative to a control group.

Computational Chemistry and Theoretical Studies on 2s 2 2r 2,6 Dimethylheptyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, molecular orbital energies, and related reactivity descriptors.

For (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine, DFT calculations could be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and torsion angles with high accuracy. From the optimized structure, one can derive key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For Dendroprimine, the nitrogen atom of the piperidine (B6355638) ring is expected to be a primary nucleophilic center.

Table 1: Exemplary Electronic Properties Calculable for this compound using DFT (Note: This table presents typical parameters that would be calculated in a DFT study and does not represent published data for this specific molecule.)

PropertyExemplary Calculated ValueSignificance
Energy of HOMO-6.5 eVIndicates electron-donating capability.
Energy of LUMO1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)7.7 eVRelates to chemical reactivity and stability.
Dipole Moment1.5 DMeasures the overall polarity of the molecule.
NBO Charge on Nitrogen (N1)-0.85 eQuantifies the partial charge, indicating a nucleophilic character.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Due to its flexible 2,6-dimethylheptyl side chain and the puckered nature of the piperidine ring, this compound can adopt numerous conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred methods for exploring this conformational landscape.

A systematic conformational search using MM force fields (like MMFF94s or OPLS) would identify low-energy conformers. nih.gov The piperidine ring itself typically exists in a stable chair conformation, but the orientations of the alkyl substituent (axial vs. equatorial) must be considered. Studies on similar substituted piperidines show that molecular mechanics can quantitatively predict the relative energies of these conformers. nih.gov

MD simulations provide a dynamic view of the molecule's behavior over time in a simulated environment (e.g., in a solvent like water). mdpi.com An MD trajectory reveals how the molecule flexes, rotates, and transitions between different conformational states. Analysis of this trajectory can generate a Ramachandran-like plot for key dihedral angles, illustrating the most populated conformational regions and the energy barriers between them. This information is critical for understanding how the molecule's shape might adapt upon binding to a biological target. acs.org

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net While the specific biological targets of this compound may not be fully elucidated, docking studies can be used to screen it against known protein structures to generate hypotheses about its potential mechanism of action.

The first step in a docking study involves identifying a plausible binding site on the target protein. This can be done by finding cavities on the protein surface or by docking to a site where a known, structurally similar ligand binds. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within this pocket. For a flexible molecule like Dendroprimine, "flexible docking" algorithms that allow for conformational changes in both the ligand and, to some extent, the protein side chains are most appropriate.

After generating numerous potential binding poses, a scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. biointerfaceresearch.com Lower (more negative) binding energy scores suggest a more favorable interaction. Analysis of the best-scoring poses reveals the specific intermolecular interactions that stabilize the complex, such as:

Hydrogen Bonds: Likely involving the N-H group of the piperidine ring.

Hydrophobic Interactions: Involving the long dimethylheptyl side chain and nonpolar residues in the binding pocket.

Table 2: Hypothetical Docking Results for this compound against a Putative Receptor (Note: This table is illustrative and does not represent actual experimental or published docking results.)

ParameterResultInterpretation
Binding Energy (Score)-8.5 kcal/molSuggests a potentially strong and stable binding interaction.
Predicted Interactions1 Hydrogen Bond (Piperidine N-H with Asp104) Hydrophobic contacts with Leu56, Val89, Ile110The interaction is stabilized by a key hydrogen bond and extensive hydrophobic packing.
Predicted ConformationPiperidine in chair form, side chain folded into a hydrophobic sub-pocket.The molecule adopts a specific conformation to fit optimally within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To develop a QSAR model relevant to this compound, one would need a dataset of structurally similar piperidine alkaloids with experimentally measured biological activity against a specific target. nih.govslideshare.net

Molecular descriptors, which are numerical representations of a molecule's properties, would be calculated for each compound in the series. These can include:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges or dipole moment, often derived from quantum chemical calculations.

Hydrophobic descriptors: Like the partition coefficient (logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates a combination of these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, including novel derivatives of Dendroprimine, thereby guiding synthetic efforts toward more potent molecules. nih.gov

In Silico Prediction of Spectroscopic Parameters and Conformational Energies

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. Using DFT and appropriate basis sets, it is possible to calculate the vibrational frequencies corresponding to an infrared (IR) spectrum. nih.gov While calculated frequencies often have systematic errors, they can be corrected with scaling factors, allowing for a reliable assignment of experimental IR bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. researchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing the predicted NMR spectrum with the experimental one can help resolve ambiguities in structural assignment, especially for complex stereochemistry like that in this compound.

Finally, high-level quantum chemical methods can be used to calculate the relative energies of different conformers with great accuracy. nih.gov This provides a benchmark for the faster but less accurate molecular mechanics force fields and helps to build a precise understanding of the conformational preferences of the molecule in the gas phase, which is the foundational state for understanding its behavior in more complex environments.

Advanced Analytical and Chromatographic Methodologies for 2s 2 2r 2,6 Dimethylheptyl Piperidine Research

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral HPLC is the cornerstone technique for assessing the stereochemical purity of (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine. The primary objective is to resolve the desired (2S, 2'R) diastereomer from its other possible stereoisomers: (2R, 2'R), (2S, 2'S), and (2R, 2'S). This separation is achieved through the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.

Research Findings: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives (e.g., Chiralpak® and Chiralcel® series), are highly effective for separating chiral amines and their analogues. For a disubstituted piperidine (B6355638) like the target compound, both normal-phase and reversed-phase chromatography can be explored. Normal-phase chromatography, using mobile phases like hexane/ethanol or hexane/isopropanol with a basic additive (e.g., diethylamine, DEA) to improve peak shape, often provides superior selectivity for this class of compounds. Protein-based columns, such as those using α1-acid glycoprotein (B1211001) (AGP), are also versatile for separating various amine compounds under reversed-phase conditions.

Due to the lack of a strong chromophore in the this compound structure, UV detection at low wavelengths (e.g., 200-220 nm) is a viable option. However, for enhanced sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) or using a universal detector like an Evaporative Light Scattering Detector (ELSD) is preferable. Pre-column derivatization with a UV-active agent can also be employed to improve detectability.

The following interactive table outlines hypothetical HPLC conditions for the chiral purity assessment of this compound, based on methods for analogous compounds.

Table 1: Hypothetical Chiral HPLC Method Parameters

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Stationary PhaseImmobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA)α1-Acid Glycoprotein (e.g., CHIRALPAK® AGP)
Column Dimensions250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)10 mM Ammonium Acetate Buffer (pH 6.5) : Acetonitrile (70:30, v/v)
Flow Rate1.0 mL/min0.8 mL/min
Temperature25°C30°C
DetectionUV at 210 nm or ELSDUV at 210 nm or MS

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives

GC-MS is a powerful technique for identifying and quantifying volatile impurities and for the analysis of the target compound, potentially after derivatization. Given the compound's relatively high molecular weight and polarity, direct analysis may require high elution temperatures. Derivatization, such as acylation (e.g., with trifluoroacetic anhydride) or silylation, can improve volatility and chromatographic performance.

Research Findings: The analysis of piperidine alkaloids by GC-MS is well-established. The electron ionization (EI) mass spectrum of piperidine itself shows a characteristic base peak at m/z 84, corresponding to the loss of a hydrogen atom and the formation of a stable iminium ion. For substituted piperidines, fragmentation is often directed by the substituents. For this compound (Molecular Weight: 225.43 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 225. The primary fragmentation pathway would likely involve the cleavage of the C-C bond alpha to the nitrogen atom within the side chain, leading to the loss of a C8H17 radical and formation of a stable ion at m/z 112. Another significant fragmentation would be the loss of the dimethylheptyl side chain, resulting in a fragment corresponding to the 2-methylpiperidine (B94953) radical cation or related ions, with a prominent base peak at m/z 98. Headspace GC-MS can be particularly useful for detecting volatile piperidine impurities in a sample matrix.

The following table summarizes the expected GC-MS parameters and key mass fragments for the analysis of the target compound.

Table 2: Projected GC-MS Parameters and Fragmentation Data

ParameterValue / Description
GC ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium, constant flow rate of 1.2 mL/min
Inlet Temperature250°C
Oven ProgramInitial 100°C, ramp to 280°C at 15°C/min, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
MS Transfer Line Temp280°C
Expected Molecular Ion [M]+•m/z 225
Major Predicted Fragmentsm/z 112 (Loss of C8H17•), m/z 98 (2-methylpiperidine fragment)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Quantification (in research matrices, not clinical)

For high-sensitivity and high-selectivity quantification of this compound in non-clinical research matrices (e.g., reaction mixtures, cell culture media, or environmental samples), LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique utilizes Multiple Reaction Monitoring (MRM) to provide exceptional specificity and low limits of detection.

Research Findings: Saturated nitrogen-containing heterocycles, like piperidines, ionize efficiently using Electrospray Ionization (ESI) in the positive ion mode, forming a protonated molecule [M+H]+. For the target compound, the precursor ion would be at m/z 226.4 ([C15H31N + H]+). Collision-Induced Dissociation (CID) of this precursor ion would generate characteristic product ions. The most probable fragmentation would be the neutral loss of the dimethylheptane side chain as an alkene (C9H18), resulting in a product ion at m/z 98.4, corresponding to the protonated 2-methylpiperidine ring. This transition (226.4 → 98.4) would be a highly specific and sensitive choice for an MRM assay. Other transitions involving fragmentation of the side chain could be used as qualifiers. Reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile/methanol containing a small amount of acid (e.g., formic acid) is typically used to ensure protonation of the analyte before it enters the mass spectrometer.

The table below details a potential LC-MS/MS method for the quantification of the compound.

Table 3: Representative LC-MS/MS Method Parameters for Quantification

ParameterValue / Description
LC ColumnC18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Ionization ModeElectrospray Ionization, Positive (ESI+)
Precursor Ion [M+H]+m/z 226.4
Primary Product Ion (Quantifier)m/z 98.4 (Loss of C9H18)
Secondary Product Ion (Qualifier)m/z 112.4 (Side chain fragmentation)

Capillary Electrophoresis for High-Resolution Separation of Piperidine Analogs

Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation technique that is orthogonal to HPLC. For chiral analysis, CE is particularly powerful, requiring minimal sample and solvent. The separation is achieved by adding a chiral selector to the background electrolyte (BGE).

Research Findings: Cyclodextrins (CDs) are the most common chiral selectors used in CE for the separation of alkaloids and other basic compounds. For a cationic compound like protonated this compound, anionic CDs such as sulfated-β-cyclodextrin or carboxymethyl-β-cyclodextrin are highly effective. These selectors provide both inclusion complexation with the hydrophobic dimethylheptyl group and electrostatic interactions with the protonated piperidine nitrogen, leading to strong chiral recognition and separation of diastereomers. The separation can be optimized by adjusting the pH of the BGE, the type and concentration of the chiral selector, and the applied voltage. Due to the lack of a chromophore, indirect UV detection or coupling CE to a mass spectrometer (CE-MS) would be necessary for sensitive analysis.

Table 4: Potential Capillary Electrophoresis Method for Chiral Separation

ParameterValue / Description
CapillaryFused-silica, 50 µm ID, 60 cm total length
Background Electrolyte (BGE)50 mM Phosphate buffer, pH 2.5
Chiral Selector10 mM Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD)
Voltage25 kV
Temperature20°C
InjectionHydrodynamic (50 mbar for 5 s)
DetectionIndirect UV at 214 nm or CE-MS

Development and Validation of Robust Analytical Protocols for Research Applications

For any of the aforementioned analytical methods to be considered reliable for research, they must undergo a proper validation process to ensure they are fit for purpose. Method validation demonstrates that the analytical procedure is suitable for its intended use. Following principles outlined in guidelines such as those from the International Council for Harmonisation (ICH), a validation protocol would assess several key performance characteristics.

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chiral methods, this includes demonstrating resolution from all other stereoisomers.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A regression coefficient (r²) of >0.99 is typically required.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on spiked samples, with typical acceptance criteria of 98-102%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). Precision is reported as the relative standard deviation (RSD), which should typically be less than 2%.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature). This provides an indication of its reliability during normal usage.

The validation of these analytical methods ensures the integrity and reproducibility of the data generated in research applications involving this compound.

Emerging Research Directions and Future Perspectives for 2s 2 2r 2,6 Dimethylheptyl Piperidine

Discovery of Novel Biosynthetic Enzymes and Pathways for Piperidine (B6355638) Alkaloids

The biosynthesis of most piperidine alkaloids is not well understood. In plants, the biosynthesis of the toxic alkaloid coniine is known to involve a polyketide synthase. researchgate.net The pathway begins with the formation of a carbon backbone from butyryl-CoA and two malonyl-CoA building blocks, which is catalyzed by a polyketide synthase. researchgate.net Subsequent steps involve a transamination reaction to incorporate nitrogen from L-alanine, followed by a non-enzymatic cyclization to form the initial piperidine ring structure, γ-coniceine. researchgate.net

While the biosynthetic pathway of solenopsin (B1210030) isomers in fire ants remains to be fully elucidated, it is hypothesized to follow a similar polyketide pathway. Future research will likely focus on identifying and characterizing the specific enzymes involved in the biosynthesis of (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine in Solenopsis species. The discovery of these novel enzymes, such as polyketide synthases, aminotransferases, and reductases, will not only provide fundamental insights into the biochemistry of these fascinating insects but also open up possibilities for biocatalytic synthesis of this and related alkaloids.

Table 1: Key Enzyme Classes Implicated in Piperidine Alkaloid Biosynthesis

Enzyme ClassPutative Function in this compound Biosynthesis
Polyketide Synthase (PKS)Catalyzes the condensation of fatty acid precursors to form the carbon backbone.
AminotransferaseIncorporates a nitrogen atom, likely from an amino acid, into the carbon chain.
CyclaseFacilitates the cyclization of the linear precursor to form the piperidine ring.
ReductaseCatalyzes reduction steps to yield the final saturated piperidine structure.

Application of Flow Chemistry and Continuous Processing in this compound Synthesis

The laboratory synthesis of complex natural products like this compound can be challenging, often requiring multiple steps and purification procedures. wikipedia.org Flow chemistry, a paradigm shift from traditional batch processing, offers a promising solution to these challenges. syrris.jprsc.org This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. acs.org

The application of flow chemistry to the synthesis of piperidine alkaloids has the potential to offer several advantages, including improved reaction efficiency, enhanced safety, and greater scalability. syrris.jpacs.org Future research in this area will likely focus on developing multi-step continuous flow processes for the enantioselective synthesis of this compound. rsc.orgacs.org This could involve the use of immobilized reagents and catalysts packed into columns, allowing for a streamlined process from simple starting materials to the final product with minimal manual intervention. syrris.jp

Identification of Previously Undiscovered Biological Targets and Mechanisms of Action

Current research has identified this compound and its isomers as inhibitors of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. nih.govnih.govresearchgate.net This inhibition is thought to be responsible for its observed anti-angiogenic effects. nih.govnih.gov Furthermore, solenopsin and its analogs share structural and biological properties with the sphingolipid ceramide, a key regulator of cell signaling. wikipedia.org

Despite these findings, it is likely that this multifaceted molecule interacts with other cellular targets. Future investigations will aim to identify these novel biological targets and further elucidate the mechanisms of action. This could involve techniques such as chemical proteomics and thermal shift assays to identify protein binding partners. Uncovering additional targets could reveal new therapeutic applications for this compound, particularly in areas like oncology and inflammatory diseases. frontiersin.org

Table 2: Known and Potential Biological Activities of Solenopsin and its Analogs

Biological ActivityKnown/Potential Mechanism of ActionReference
Anti-angiogenicInhibition of the PI3K/Akt signaling pathway. nih.govnih.gov
InsecticidalNeurotoxic effects, potentially through interference with nerve signaling. nih.gov
AntimicrobialDisruption of microbial cell membranes and quorum-sensing signaling. wikipedia.orgnih.gov
Anti-protozoanInduction of morphological alterations in parasites like Trypanosoma cruzi. wikipedia.orgnih.gov

Integration of Multi-Omics Data to Understand Cellular Responses to Piperidine Alkaloids

To gain a comprehensive understanding of the cellular effects of this compound, future research will increasingly rely on the integration of multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic picture of how cells respond to the compound.

For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics can provide insights into the metabolic pathways that are affected. researchgate.netresearchgate.net By integrating these datasets, researchers can build detailed models of the cellular response to this compound, leading to a more profound understanding of its mechanism of action and potential off-target effects. researchgate.net

Future Avenues for Rational Design and Synthesis of Advanced Piperidine-Based Chemical Probes

The piperidine scaffold is a common motif in many pharmaceuticals and biologically active compounds. mdpi.comnih.gov The chiral nature of this compound offers a unique template for the rational design and synthesis of advanced chemical probes. thieme-connect.com These probes can be invaluable tools for studying biological processes and for drug discovery.

Future efforts in this area will likely focus on the synthesis of derivatives of this compound that are modified to incorporate reporter tags, such as fluorescent dyes or biotin, for use in cellular imaging and affinity purification studies. chemrxiv.org Furthermore, structure-activity relationship (SAR) studies will guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. rsc.org Computational modeling and docking studies will also play a crucial role in the rational design of these next-generation piperidine-based compounds. nih.govrsc.org

Q & A

Q. What are the key structural features of (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine that influence its chemical reactivity?

The compound’s reactivity is governed by its stereochemistry and substituent arrangement. The (2S,2R) configuration creates distinct chiral centers, while the 2,6-dimethylheptyl group introduces steric hindrance and lipophilicity. These features influence hydrogen bonding, nucleophilic interactions, and solubility. Piperidine derivatives with branched alkyl chains often exhibit enhanced metabolic stability compared to linear analogs due to reduced enzymatic degradation . Conformational studies using X-ray crystallography reveal that substituents on the piperidine ring can enforce chair-like conformations, affecting binding affinity in biological systems .

Q. What methodologies are recommended for the safe handling and storage of piperidine derivatives in laboratory settings?

Piperidine derivatives require stringent safety protocols:

  • Handling: Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with oxidizing agents due to potential exothermic reactions .
  • Storage: Keep in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Store in cool, dry conditions (4°C for hygroscopic derivatives) away from ignition sources .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and collect residues in approved chemical waste containers .

Q. What are the common synthetic routes for introducing alkyl substituents into the piperidine ring?

Alkyl substituents are typically introduced via:

  • Hydrogenation: Catalytic hydrogenation of pyridine precursors using Pd/C or Raney Ni under H₂ pressure (e.g., 50 psi, 60°C) .
  • Nucleophilic Substitution: Reacting piperidine with alkyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Grignard Addition: Alkyl magnesium halides can add to piperidinone intermediates, followed by reduction to yield substituted piperidines .

Advanced Research Questions

Q. How does the stereochemistry of substituents affect the synthetic pathways and biological activity of chiral piperidine derivatives?

Stereochemistry dictates both synthetic accessibility and bioactivity:

  • Synthesis: Stereoselective methods, such as asymmetric hydrogenation or enzymatic resolution, are required to isolate enantiomers. For example, chiral catalysts like BINAP-Ru complexes achieve >95% enantiomeric excess in hydrogenation .
  • Bioactivity: The (2S,2R) configuration enhances binding to chiral biological targets (e.g., enzymes, GPCRs). Modifying substituent stereochemistry can alter pharmacokinetics, as seen in analogs with improved blood-brain barrier penetration .

Q. What analytical techniques are critical for resolving data contradictions in the conformational analysis of substituted piperidines?

Contradictions in conformational data arise from dynamic equilibria or crystallographic artifacts. Key techniques include:

  • X-Ray Crystallography: Resolves absolute configuration and chair/boat conformations. For example, studies on (2S,6S)-piperidine derivatives confirm chair conformations with axial substituents .
  • NMR Dynamics: Variable-temperature ¹H NMR identifies ring-flipping barriers. NOESY correlations reveal spatial proximity of substituents in solution .
  • DFT Calculations: Predict stable conformers and compare experimental vs. theoretical data to validate models .

Q. How do variations in alkyl chain length and branching impact the pharmacological properties of piperidine-based compounds?

Alkyl chain modifications alter lipophilicity, solubility, and target engagement:

  • Lipophilicity: Longer chains (e.g., dodecyl vs. heptyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility. Branched chains (e.g., 2,6-dimethylheptyl) mitigate crystallization, improving bioavailability .
  • Target Selectivity: Bulkier substituents reduce off-target interactions. For instance, 2,6-dimethylheptyl groups in dopamine receptor ligands lower affinity for serotonin receptors due to steric clashes .
  • Metabolic Stability: Branched chains resist cytochrome P450 oxidation, prolonging half-life compared to linear analogs .

Q. Methodological Notes

  • Stereochemical Purity: Use chiral HPLC (e.g., Chiralpak AD-H column) to validate enantiomeric purity .
  • Toxicity Screening: Prioritize Ames tests and hERG channel assays for early-stage derivatives to eliminate genotoxic/cardiotoxic candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.